molecular formula C26H22N2O2S3 B4068904 2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

Cat. No.: B4068904
M. Wt: 490.7 g/mol
InChI Key: MDJYXOWSTPYSAT-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfinyl, sulfanyl, phenyl, thiophenyl, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the sulfinyl and sulfanyl intermediates, followed by their coupling with the pyridine and thiophene rings. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and sulfinyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenylpyridine-3-carbonitrile
  • 2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine

Uniqueness

The presence of both the thiophenyl and pyridine rings in 2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile makes it unique compared to similar compounds

Properties

IUPAC Name

2-[2-hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S3/c1-18-9-11-21(12-10-18)33(30)17-20(29)16-32-26-23(15-27)22(19-6-3-2-4-7-19)14-24(28-26)25-8-5-13-31-25/h2-14,20,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJYXOWSTPYSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 2
2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 3
2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 4
2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 5
2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-[2-Hydroxy-3-(4-methylphenyl)sulfinylpropyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

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